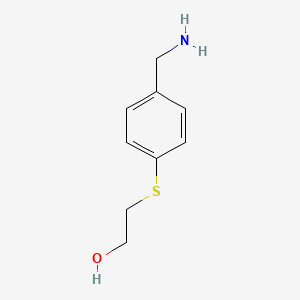
2-((4-(Aminomethyl)phenyl)thio)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(aminomethyl)phenyl]sulfanyl}ethan-1-ol is an organic compound with the molecular formula C9H13NOS It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a sulfanyl group and an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(aminomethyl)phenyl]sulfanyl}ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(aminomethyl)phenyl sulfide and ethylene oxide.
Reaction Conditions: The reaction between 4-(aminomethyl)phenyl sulfide and ethylene oxide is carried out under controlled conditions, often in the presence of a catalyst such as a base (e.g., sodium hydroxide) to facilitate the reaction.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-{[4-(aminomethyl)phenyl]sulfanyl}ethan-1-ol may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-{[4-(aminomethyl)phenyl]sulfanyl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different derivatives, such as thiols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{[4-(aminomethyl)phenyl]sulfanyl}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-{[4-(aminomethyl)phenyl]sulfanyl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(aminomethyl)phenyl sulfide: Lacks the ethan-1-ol moiety.
2-(phenylsulfanyl)ethan-1-ol: Lacks the aminomethyl group.
4-(aminomethyl)phenol: Contains a hydroxyl group instead of a sulfanyl group.
Uniqueness
2-{[4-(aminomethyl)phenyl]sulfanyl}ethan-1-ol is unique due to the presence of both the aminomethyl and ethan-1-ol moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H13NOS |
|---|---|
Peso molecular |
183.27 g/mol |
Nombre IUPAC |
2-[4-(aminomethyl)phenyl]sulfanylethanol |
InChI |
InChI=1S/C9H13NOS/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-4,11H,5-7,10H2 |
Clave InChI |
VMKCNRGZBPVZBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN)SCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















